2-Amidinothiophene hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

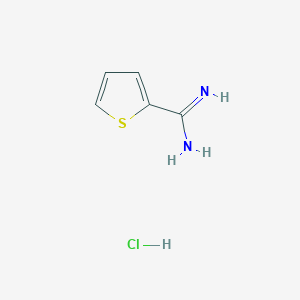

3D Structure of Parent

Properties

IUPAC Name |

thiophene-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAGJMBGNVOIJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381850 | |

| Record name | Thiophene-2-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54610-70-7 | |

| Record name | Thiophene-2-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amidinothiophene hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amidinothiophene hydrochloride, systematically known as thiophene-2-carboximidamide hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a bioisostere of the 2-aminopyridine fragment, the thiophene-2-carboximidamide scaffold has been investigated for its potential to interact with various biological targets, offering a promising avenue for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, with a focus on its role as an enzyme inhibitor.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological activity data for this compound and its derivatives is presented below.

| Property | Value | Reference |

| Chemical Name | Thiophene-2-carboximidamide hydrochloride | |

| Synonyms | This compound, 2-Thiophenecarboxamidine HCl | |

| CAS Number | 54610-70-7 | |

| Molecular Formula | C₅H₇ClN₂S | |

| Molecular Weight | 162.64 g/mol | |

| Appearance | Off-white solid | [1] |

| Melting Point | 172-175 °C | [2] |

| Boiling Point | 220.8 °C at 760 mmHg | [2] |

| Flash Point | 87.3 °C | [2] |

| nNOS Inhibition (Kᵢ) | ~0.005 µM (for a potent derivative) | [3] |

| uPA Inhibition (IC₅₀) | 70-320 nM (for various derivatives) | [4] |

| uPA Inhibition (Kᵢ) | 0.16 - 0.53 µM (for benzo[b]thiophene derivatives) | [2][5] |

Synthesis

The primary method for the synthesis of this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, which is then converted to the amidine.

Synthesis Workflow

Caption: Synthesis of this compound via the Pinner reaction.

Experimental Protocol: Pinner Reaction

Objective: To synthesize this compound from thiophene-2-carbonitrile.

Materials:

-

Thiophene-2-carbonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Anhydrous hydrogen chloride (gas)

-

Anhydrous ammonia (gas)

Procedure:

-

A solution of thiophene-2-carbonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

-

The solution is cooled to 0°C in an ice bath.

-

A stream of dry hydrogen chloride gas is bubbled through the stirred solution for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the nitrile), the excess HCl is removed by bubbling dry nitrogen through the solution.

-

The solvent is removed under reduced pressure to yield the crude ethyl thiophene-2-carboximidate hydrochloride (Pinner salt).

-

The crude Pinner salt is dissolved in anhydrous ethanol and cooled to 0°C.

-

A stream of dry ammonia gas is passed through the solution until saturation.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is evaporated under reduced pressure.

-

The resulting solid is triturated with anhydrous diethyl ether, filtered, washed with diethyl ether, and dried under vacuum to yield this compound.

Biological Activity and Signaling Pathways

This compound and its derivatives have been identified as potent inhibitors of two key enzymes: neuronal nitric oxide synthase (nNOS) and urokinase-type plasminogen activator (uPA).

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Mechanism of Action: Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative diseases. This compound acts as a competitive inhibitor of nNOS, binding to the active site and preventing the conversion of L-arginine to L-citrulline and NO.[6] This inhibition is a potential therapeutic strategy for conditions associated with excessive NO production in the nervous system.

Signaling Pathway:

Caption: Inhibition of the nNOS signaling pathway by this compound.

Experimental Protocol: nNOS Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on nNOS activity.

Materials:

-

Recombinant human nNOS

-

L-Arginine

-

NADPH

-

Calmodulin

-

Calcium chloride (CaCl₂)

-

Griess Reagent (for nitrite determination)

-

This compound (test compound)

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

Procedure:

-

Prepare a reaction mixture containing assay buffer, L-arginine, NADPH, calmodulin, and CaCl₂.

-

Add varying concentrations of this compound to the wells of a microplate.

-

Initiate the reaction by adding recombinant nNOS to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a suitable reagent (e.g., an enzyme inhibitor or by depleting NADPH).

-

Measure the production of nitric oxide indirectly by quantifying the accumulation of its stable metabolite, nitrite, using the Griess reagent.

-

Read the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Inhibition of Urokinase-Type Plasminogen Activator (uPA)

Mechanism of Action: uPA is a serine protease that plays a crucial role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix.[7] this compound and its derivatives act as competitive inhibitors of uPA, blocking its proteolytic activity and thereby potentially inhibiting tumor progression.[2][5]

Signaling Pathway:

Caption: Inhibition of the uPA signaling pathway by this compound.

Experimental Protocol: uPA Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound on uPA activity.

Materials:

-

Human urokinase (high molecular weight)

-

Chromogenic uPA substrate (e.g., S-2444)

-

This compound (test compound)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.8)

Procedure:

-

Add varying concentrations of this compound to the wells of a microplate.

-

Add a solution of human urokinase to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a microplate reader in kinetic mode.

-

The rate of substrate hydrolysis is proportional to the uPA activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable scaffold in medicinal chemistry with demonstrated inhibitory activity against nNOS and uPA. Its synthesis via the Pinner reaction is well-established, and various derivatives have been explored to optimize potency and selectivity. The detailed protocols and pathway diagrams provided in this guide serve as a resource for researchers and drug development professionals working with this promising class of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of 2-amidinothiophene derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Regulation of neuronal nitric oxide synthase and identification of novel nitric oxide signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitric oxide signaling | Abcam [abcam.com]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride (Thiophene-2-carboximidamide hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amidinothiophene hydrochloride, chemically known as Thiophene-2-carboximidamide hydrochloride, is a heterocyclic compound belonging to the thiophene class of molecules. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial, antifungal, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, presented in a format tailored for researchers and professionals in drug development.

Chemical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | Thiophene-2-carboximidamide hydrochloride | |

| Synonyms | This compound, 2-Carbamimidoylthiophene hydrochloride | |

| CAS Number | 54610-70-7 | [1] |

| Molecular Formula | C₅H₆N₂S·HCl | [1] |

| Molecular Weight | 162.64 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 172-175 °C | [2] |

| Boiling Point | 220.8 °C at 760 mmHg (for the free base) | [2] |

| Flash Point | 87.3 °C (for the free base) | [2] |

| Purity | Typically available at ≥95% | [1] |

| Solubility | No data available | |

| pKa | No data available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the Pinner reaction, a classic method for converting nitriles into imidates and subsequently into amidines.[3]

Pinner Reaction for the Synthesis of this compound

This reaction proceeds in two main steps: the formation of an imino ester hydrochloride (Pinner salt) from the corresponding nitrile, followed by aminolysis to yield the amidine hydrochloride.

Experimental Workflow:

Figure 1: General workflow for the synthesis of this compound via the Pinner reaction.

Detailed Methodology:

Step 1: Preparation of Ethyl thiophene-2-carboximidate hydrochloride (Pinner Salt)

-

A solution of thiophene-2-carbonitrile in a mixture of anhydrous chloroform and anhydrous ethanol is prepared in a flask equipped with a gas inlet tube and a drying tube.

-

The solution is cooled in an ice bath.

-

Dry hydrogen chloride gas is bubbled through the solution until saturation.[4]

-

The reaction mixture is allowed to stand at a low temperature to facilitate the precipitation of the Pinner salt.

-

The resulting solid, ethyl thiophene-2-carboximidate hydrochloride, is collected by filtration, washed with anhydrous ether, and dried under vacuum.

Step 2: Conversion to this compound

-

The dried Pinner salt is suspended in anhydrous ethanol.

-

A solution of anhydrous ammonia in ethanol is added to the suspension.

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Analytical Methodologies

The characterization of this compound and its intermediates can be performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the protons of the amidinium group. The chemical shifts and coupling constants of the thiophene protons will be indicative of the 2-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the thiophene ring carbons and the amidinium carbon.

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching frequencies for the amidinium group, C=N stretching of the iminium moiety, and characteristic vibrations of the thiophene ring. For related thiophene compounds, C-S stretching modes have been observed between 687 and 710 cm⁻¹.[5]

Mass Spectrometry (MS):

-

Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. For the hydrochloride salt, electrospray ionization (ESI) would be a suitable technique to observe the protonated molecular ion of the free base.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the broader class of thiophene-2-carboxamidines has been investigated for its therapeutic potential.

Urokinase Inhibition:

Substituted benzo[b]thiophene-2-carboxamidines have been identified as potent and selective inhibitors of urokinase-type plasminogen activator (uPA).[6][7] uPA is a serine protease implicated in cancer metastasis and invasion.[6][7][8] The inhibition is competitive, suggesting that these compounds may bind to the active site of the enzyme.[6] For instance, certain 4-substituted benzo[b]thiophene-2-carboxamidines have shown IC₅₀ values in the nanomolar range for the inhibition of human uPA.[6]

Signaling Pathway:

The inhibition of urokinase by these compounds suggests a potential role in modulating the extracellular proteolysis cascade.

References

- 1. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 2-Amidinothiophene hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details the primary synthetic route, presents key quantitative data, and includes a schematic representation of the synthesis workflow.

Chemical Structure and Properties

This compound, also known as thiophene-2-carboximidamide hydrochloride, is a salt of the corresponding amidine. The hydrochloride form enhances its stability and solubility in polar solvents, making it convenient for use in various chemical reactions.

The chemical structure of this compound is characterized by a thiophene ring substituted at the 2-position with an amidinium group.

Structure of this compound

Caption: Chemical Structure of this compound

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₅H₇ClN₂S |

| Molecular Weight | 162.64 g/mol |

| Appearance | White to off-white crystalline solid (typical) |

| Melting Point | Not consistently reported in literature |

| Solubility | Soluble in water and polar organic solvents |

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Pinner reaction . This two-step process begins with the formation of an intermediate Pinner salt from 2-thiophenecarbonitrile, which is subsequently converted to the desired amidine hydrochloride upon treatment with ammonia.

Pinner Reaction Workflow for this compound Synthesis

Caption: Pinner Reaction Workflow for this compound Synthesis

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Pinner reaction. Researchers should consult specific literature for precise quantities and optimized reaction conditions.

Step 1: Formation of Ethyl 2-thiophenecarboximidate hydrochloride (Pinner Salt)

-

A solution of 2-thiophenecarbonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

The solution is cooled in an ice bath to 0°C.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution while maintaining the temperature at 0°C. The reaction is typically continued until the solution is saturated with HCl.

-

The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5°C) for an extended period (typically 12-24 hours) to allow for the precipitation of the Pinner salt.

-

The precipitated ethyl 2-thiophenecarboximidate hydrochloride is collected by filtration, washed with cold anhydrous diethyl ether to remove any unreacted starting materials, and dried under vacuum.

Step 2: Ammonolysis to this compound

-

The dried Pinner salt is suspended in anhydrous ethanol in a clean, dry flask.

-

The suspension is cooled in an ice bath.

-

Anhydrous ammonia gas is passed through the stirred suspension. The reaction is monitored until the starting Pinner salt is consumed.

-

Alternatively, the Pinner salt can be added to a solution of ammonia in ethanol.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude this compound is then purified, typically by recrystallization from a suitable solvent system such as ethanol/diethyl ether.

Quantitative Data from a Representative Synthesis

| Parameter | Typical Value Range | Notes |

| Yield | 70-90% | Dependent on the purity of reagents and reaction conditions. |

| Purity | >95% | Achievable with proper purification techniques like recrystallization. |

Biological Significance and Applications

While many 2-aminothiophene derivatives exhibit a wide range of biological activities, including antimicrobial and anticancer properties, there is currently a lack of specific information in the scientific literature regarding the biological activity and signaling pathways of this compound itself. Its primary role appears to be that of a chemical intermediate, providing a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Researchers in drug development can utilize this compound to introduce the 2-amidinothiophene moiety into larger molecules to explore structure-activity relationships.

Conclusion

This compound is a key synthetic intermediate whose structure is well-defined. Its synthesis is reliably achieved through the Pinner reaction, a classic method for the preparation of amidines from nitriles. This technical guide provides researchers and scientists with the foundational knowledge of its structure and a detailed workflow for its synthesis, facilitating its use in the development of novel chemical entities for various research applications, particularly in the field of medicinal chemistry. Further investigation into the potential biological activities of this compound and its derivatives is a promising area for future research.

Unraveling the Therapeutic Potential of 2-Amidinothiophene Hydrochloride: A Review of Available Scientific Evidence

Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific mechanism of action of 2-Amidinothiophene hydrochloride remains elusive. Publicly available research predominantly focuses on a closely related class of compounds, 2-aminothiophene derivatives, which have demonstrated a wide range of pharmacological activities. This technical guide will summarize the known biological effects of these related compounds to provide a contextual understanding, while clearly noting the absence of specific data for this compound.

The compound "this compound" appears to be a niche chemical, with its presence primarily noted in the catalogs of chemical suppliers rather than in peer-reviewed pharmacological studies. A potential synonym, "Thiophene-2-carboximidamide hydrochloride," also lacks associated biological activity data in the surveyed literature.

In contrast, the broader family of 2-aminothiophene derivatives has been the subject of extensive research, revealing a versatile scaffold for drug discovery. These compounds have been investigated for their potential in treating a variety of conditions, including metabolic disorders, infectious diseases, and cancer.

The Diverse Pharmacological Landscape of 2-Aminothiophene Derivatives

2-Aminothiophene and its derivatives have been shown to interact with various biological targets, leading to a spectrum of therapeutic effects.[1][2][3] The core thiophene ring serves as a bioisosteric replacement for a phenyl group, a common motif in many active drugs, which contributes to its favorable pharmacological properties.[3] The key mechanisms of action identified for different 2-aminothiophene derivatives are outlined below.

Positive Allosteric Modulation of GLP-1R

Recent studies have identified 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[4][5] This receptor is a key target in the treatment of type 2 diabetes and obesity.

Signaling Pathway of GLP-1R Modulation by 2-Aminothiophene Derivatives

Caption: GLP-1R signaling enhanced by a 2-aminothiophene PAM.

One study reported a 2-aminothiophene-3-arylketone analogue that, at a concentration of 5 µM in combination with 10 nM of the GLP-1 peptide, resulted in an approximate 2-fold increase in insulin secretion.[4] In vivo studies in mice demonstrated a 50% reduction in blood plasma glucose levels 60 minutes after administration of a 10 mg/kg dose.[4]

Enzyme Inhibition

Various 2-aminothiophene derivatives have been investigated as inhibitors of different enzymes, playing a role in the management of a range of diseases.

-

Neuronal Nitric Oxide Synthase (nNOS) Inhibition: Thiophene-2-carboximidamide derivatives, which share a structural similarity with 2-amidinothiophene, have been identified as potent and selective inhibitors of nNOS.[6] Overproduction of nitric oxide by nNOS is associated with neurodegenerative diseases. The inhibitory mechanism involves the thiophene-2-carboximidamide moiety acting as a mimic of the guanidinium group of the natural substrate, L-arginine, and binding to the enzyme's active site.[6]

-

Efflux Pump Inhibition in Bacteria: Certain 2-aminothiophene derivatives have been shown to act as efflux pump inhibitors in resistant strains of Staphylococcus aureus. This action restores the efficacy of antibiotics like ciprofloxacin and erythromycin.

Experimental Workflow for Efflux Pump Inhibition Assay

Caption: Workflow for determining efflux pump inhibition by 2-AT derivatives.

Anti-Infective and Anti-Inflammatory Properties

The 2-aminothiophene scaffold is a common feature in compounds with a wide array of biological activities, including:

-

Antileishmanial Activity: Derivatives have shown promise as new drug candidates against Leishmaniasis, with some compounds exhibiting IC50 values below 10 µM against L. amazonensis.[7] The proposed mechanism for some of these compounds involves an immunomodulatory effect.[7]

-

Antimicrobial and Anti-inflammatory Effects: The 2-aminothiophene core is present in molecules with demonstrated antimicrobial, anti-inflammatory, analgesic, and antiproliferative properties.[1][3] Some thiophene derivatives exert their anti-inflammatory effects by reducing the expression of pro-inflammatory genes such as TNF-α and IL-6.[8]

Quantitative Data Summary

While no quantitative data is available for this compound, the following table summarizes key findings for various 2-aminothiophene derivatives from the literature.

| Compound Class/Derivative | Target/Activity | Quantitative Data | Reference |

| 2-Aminothiophene-3-arylketone analogue | GLP-1R PAM | ~2-fold increase in insulin secretion at 5 µM (with 10 nM GLP-1) | [4] |

| 2-Aminothiophene-3-arylketone analogue | In vivo glucose lowering | 50% reduction in blood glucose at 10 mg/kg after 60 min | [4] |

| Various 2-Aminothiophene derivatives | Antileishmanial | IC50 < 10 µM against L. amazonensis | [7] |

| Thiophene derivative (Compound 11) | PPAR inhibitor | IC50 = 93 nM | [8] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of 2-aminothiophene derivatives are described in the cited literature. A general overview of the methods used is provided below.

Synthesis: The Gewald reaction is a common and versatile method for the synthesis of substituted 2-aminothiophenes.[3]

In Vitro Assays:

-

Enzyme Inhibition Assays: These are typically performed using purified enzymes and specific substrates. The inhibitory activity is determined by measuring the reduction in product formation or substrate consumption in the presence of the test compound.

-

Cell-Based Assays: For activities like GLP-1R modulation, cell lines overexpressing the receptor are used. Downstream signaling events, such as cAMP production or CREB phosphorylation, are measured to quantify the compound's effect.[5]

-

Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods according to established guidelines.

In Vivo Models:

-

Animal models, such as mice, are used to evaluate the efficacy and pharmacokinetic properties of the compounds. For example, in the study of GLP-1R PAMs, CD1 mice were used to assess the effect on blood glucose levels.[4]

Conclusion

While a detailed technical guide on the mechanism of action of this compound cannot be provided due to a lack of specific scientific literature, the extensive research on the broader class of 2-aminothiophene derivatives offers valuable insights into the potential biological activities of this chemical family. These compounds have demonstrated significant therapeutic potential across various disease areas, primarily through mechanisms involving receptor modulation and enzyme inhibition. Further research is warranted to determine if this compound shares any of the pharmacological properties of its 2-amino analogues. For researchers and drug development professionals, the 2-aminothiophene scaffold remains a promising starting point for the design of novel therapeutics.

References

- 1. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]

- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Thiophene-2-carboximidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thiophene-2-carboximidamide hydrochloride (CAS Number: 54610-70-7), a pivotal compound in medicinal chemistry and drug discovery. This document details its chemical and physical properties, a robust experimental protocol for its synthesis, and insights into its biological significance, particularly as a modulator of key signaling pathways.

Compound Identification and Properties

Thiophene-2-carboximidamide hydrochloride, also known as 2-Amidinothiophene hydrochloride, is a thiophene derivative with significant potential in pharmacological research. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 54610-70-7 | [1] |

| Molecular Formula | C₅H₇ClN₂S | [2] |

| Molecular Weight | 162.64 g/mol | [3][4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 172-175°C | [2] |

| Boiling Point | 220.8°C at 760 mmHg | [2] |

| Flash Point | 87.3°C | [2] |

| Purity | Typically >95% | |

| Solubility | No information available |

Synthesis of Thiophene-2-carboximidamide Hydrochloride

The synthesis of Thiophene-2-carboximidamide hydrochloride is most effectively achieved via the Pinner reaction, a well-established method for converting nitriles into imidates, which are then readily converted to amidines.[5][6][7]

Experimental Protocol: Pinner Reaction

This protocol outlines the synthesis of Thiophene-2-carboximidamide hydrochloride from 2-cyanothiophene.

Materials:

-

2-Cyanothiophene

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Dry Hydrogen Chloride (gas)

-

Ammonia (gas) or Ammonium Carbonate

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus

Procedure:

-

Formation of the Imidate Salt (Pinner Salt):

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a gas inlet tube, dissolve 2-cyanothiophene in a mixture of anhydrous ethanol and anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0°C.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at or below 0°C.

-

Continue the addition of HCl until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

The ethyl 2-thiophenecarboximidate hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

-

Conversion to the Amidine:

-

Suspend the dried ethyl 2-thiophenecarboximidate hydrochloride in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring until the reaction is complete (monitor by TLC). Alternatively, the imidate salt can be treated with ammonium carbonate.[8]

-

Upon completion, the reaction mixture is filtered to remove any inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield the crude Thiophene-2-carboximidamide hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Synthesis Workflow

Caption: Synthesis of Thiophene-2-carboximidamide HCl via the Pinner Reaction.

Biological Activity and Signaling Pathways

Thiophene-2-carboximidamide and its derivatives have emerged as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS).[9][10][11][12] Overproduction of nitric oxide (NO) by nNOS is implicated in various neurodegenerative diseases and certain cancers, making nNOS a significant therapeutic target.[9][12]

Mechanism of Action: nNOS Inhibition

Neuronal nitric oxide synthase is a calcium/calmodulin-dependent enzyme that catalyzes the production of nitric oxide (NO) from L-arginine.[13] NO is a critical signaling molecule in the nervous system. Thiophene-2-carboximidamide acts as a competitive inhibitor of nNOS, likely by mimicking the guanidinium group of the natural substrate L-arginine and binding to the active site of the enzyme.[9] This inhibition reduces the overproduction of NO, thereby mitigating its downstream pathological effects.

Neuronal Nitric Oxide Synthase (nNOS) Signaling Pathway

The following diagram illustrates the canonical nNOS signaling pathway and the point of inhibition by Thiophene-2-carboximidamide hydrochloride.

Caption: Inhibition of the nNOS signaling pathway by Thiophene-2-carboximidamide HCl.

Safety Information

Thiophene-2-carboximidamide hydrochloride is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Precautionary Statements:

-

Wash skin thoroughly after handling.

-

Wear protective gloves, eye protection, and face protection.[3][4]

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. Nitric oxide signaling | Abcam [abcam.com]

- 4. fishersci.ie [fishersci.ie]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potent and selective double-headed thiophene-2-carboximidamide inhibitors of neuronal nitric oxide synthase for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

physical and chemical properties of 2-Amidinothiophene hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amidinothiophene hydrochloride, systematically known as thiophene-2-carboximidamide hydrochloride, is a heterocyclic compound of growing interest in medicinal chemistry. Its structural motif, featuring a thiophene ring coupled with an amidinium group, positions it as a versatile scaffold for the design of pharmacologically active agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical methodologies, and known biological activities of this compound, with a focus on its role as a neuronal nitric oxide synthase (nNOS) inhibitor.

Physical and Chemical Properties

Quantitative physical and chemical data for this compound are summarized in Table 1. While experimental data for some properties are limited, predicted values from computational models are provided where available.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | thiophene-2-carboximidamide hydrochloride | |

| Synonyms | This compound, 2-Thenamidine hydrochloride | |

| CAS Number | 54610-70-7 | |

| Molecular Formula | C₅H₇ClN₂S | |

| Molecular Weight | 162.64 g/mol | [1] |

| Appearance | Off-white to white crystalline solid | [1] |

| Melting Point | 172-175 °C | [1] |

| Boiling Point | 220.8 °C at 760 mmHg (Predicted) | [1] |

| Solubility | No experimental data available. Expected to be soluble in polar solvents like water and methanol due to its salt nature. | |

| pKa | No experimental data available. The amidinium group is strongly basic, with a predicted pKa > 10. | |

| Stability | Stable under normal storage conditions. | [1] |

| XLogP3 | 2.634 (Predicted for the free base) | [1] |

Experimental Protocols

Synthesis via the Pinner Reaction

A common and effective method for the synthesis of amidine hydrochlorides from nitriles is the Pinner reaction.[2][3][4][5][6][7] The following is a generalized protocol for the synthesis of this compound from thiophene-2-carbonitrile.

Reaction Scheme:

Materials:

-

Thiophene-2-carbonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

Procedure:

-

Formation of the Imidate Hydrochloride (Pinner Salt): A solution of thiophene-2-carbonitrile in anhydrous ethanol is cooled in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to stand at a low temperature (e.g., 0-5 °C) for several hours to allow for the precipitation of the ethyl thiophene-2-imidate hydrochloride (Pinner salt). The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

-

Ammonolysis to the Amidine Hydrochloride: The dried Pinner salt is suspended in anhydrous ethanol. The suspension is cooled in an ice bath and saturated with anhydrous ammonia gas. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate of this compound is collected by filtration, washed with cold anhydrous ethanol and then diethyl ether, and dried under vacuum.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

References

- 1. hplc.eu [hplc.eu]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Neuronal nitric oxide synthase: structure, subcellular localization, regulation, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility and Stability of 2-Amidinothiophene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amidinothiophene hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding its solubility and stability is paramount for its successful development as a potential therapeutic agent. This guide outlines the expected physicochemical properties of this compound, provides detailed protocols for its experimental determination, and discusses the underlying chemical principles governing its behavior in various environments. While quantitative data is not available, this document serves as a foundational resource for researchers.

Predicted Physicochemical Properties

The structure of this compound suggests a compound with moderate to good aqueous solubility, primarily due to the presence of the hydrophilic amidine group and its formulation as a hydrochloride salt. The thiophene ring contributes to its lipophilic character.

Predicted Solubility Profile

The solubility of this compound is expected to be significantly influenced by the pH of the medium due to the basic nature of the amidine group. As a hydrochloride salt, it is anticipated to be more soluble in aqueous and polar protic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | pH-dependent | The amidine group is basic and will be protonated at acidic to neutral pH, increasing aqueous solubility. At higher pH, the free base may precipitate. |

| Polar Protic Solvents | ||

| Water | Good (as hydrochloride salt) | The hydrochloride salt form enhances solubility in water.[1] |

| Methanol, Ethanol | Soluble to Moderately Soluble | These solvents can solvate both the ionic and organic parts of the molecule.[2] |

| Polar Aprotic Solvents | ||

| DMSO, DMF | Likely Soluble | These solvents are capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Sparingly Soluble to Insoluble | Less polar than DMSO and DMF, may have limited capacity to dissolve the salt form. |

| Nonpolar Solvents | ||

| Toluene, Hexane | Likely Insoluble | The high polarity of the hydrochloride salt makes it incompatible with nonpolar solvents. |

Predicted Stability Profile

The stability of this compound is a critical parameter for its handling, formulation, and storage. The primary degradation pathways are anticipated to be hydrolysis of the amidine group and potential photodegradation of the thiophene ring.

Table 2: Predicted Stability of this compound under Various Conditions

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | Most stable at slightly acidic pH. Unstable at high and low pH. | Acid-catalyzed hydrolysis: Protonation of the amidine nitrogen followed by nucleophilic attack of water. Base-catalyzed hydrolysis: Direct nucleophilic attack of hydroxide ions on the amidine carbon.[3][4] |

| Temperature | Thermally labile at elevated temperatures. | Degradation rates generally increase with temperature. The specific degradation pathway would need experimental determination. |

| Light | Potentially photosensitive. | Thiophene-containing compounds can be susceptible to photodegradation upon exposure to UV light.[5][6] |

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents and aqueous buffers of varying pH.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in units of mg/mL or mol/L.

Workflow for shake-flask solubility determination.

Stability Assessment: HPLC-Based Degradation Study

This protocol allows for the determination of the degradation kinetics of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to different stress conditions:

-

pH: Adjust the pH of aqueous solutions using appropriate buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).

-

Temperature: Store solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

-

Light: Expose solutions to a controlled light source (e.g., ICH-compliant photostability chamber) and compare with samples protected from light.

-

-

Time-Point Sampling: At specified time intervals, withdraw samples from each vial.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Data Analysis: Plot the concentration of the remaining this compound against time to determine the degradation rate constant and half-life under each condition.

Workflow for HPLC-based stability assessment.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any particular signaling pathways or established experimental workflows. As research on this compound progresses, it is anticipated that its biological targets and mechanisms of action will be elucidated, leading to the identification of relevant pathways.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, computational models can provide valuable estimates of key physicochemical properties.

-

pKa Prediction: The pKa of the amidinium ion is crucial for predicting pH-dependent solubility. Various software packages and online tools can predict pKa values based on the chemical structure. The amidine group is known to be a strong base.[7]

-

Solubility Prediction: Quantitative Structure-Property Relationship (QSPR) models can be employed to predict the aqueous solubility of this compound. These models utilize molecular descriptors to correlate the chemical structure with solubility.[8]

It is imperative to treat computationally predicted values as estimates that require experimental validation.

Conclusion

While specific experimental data for this compound is currently lacking, a comprehensive understanding of its expected solubility and stability can be inferred from fundamental chemical principles and the behavior of related compounds. The hydrochloride salt form is anticipated to confer good aqueous solubility, particularly at acidic to neutral pH. The primary stability concerns are likely to be hydrolysis of the amidine functional group and potential photodegradation of the thiophene ring. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically characterize these critical properties, thereby facilitating the advancement of this compound in the drug development pipeline.

References

- 1. Thiophen-2-amine hydrochloride | 18621-53-9 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 6. researchgate.net [researchgate.net]

- 7. Amidine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Potential Research Applications of 2-Amidinothiophene Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amidinothiophene hydrochloride, a member of the thiophene-2-carboxamidine class of compounds, holds significant promise as a scaffold for the development of novel therapeutics, particularly as a serine protease inhibitor. This technical guide provides an in-depth overview of the potential research applications of this compound and its derivatives, with a focus on their synthesis, biological activity, and mechanism of action. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes associated signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Thiophene-containing compounds are a well-established class of privileged structures in medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic motif. The thiophene ring is often considered a bioisostere of a phenyl ring, offering similar structural properties with altered electronic and metabolic characteristics. The introduction of an amidine group at the 2-position of the thiophene ring creates a potent pharmacophore for the inhibition of serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer metastasis. This compound, as the parent compound of this series, serves as a valuable starting point for the design and synthesis of more complex and selective enzyme inhibitors.

Synthesis of this compound

The synthesis of this compound is typically achieved from the corresponding thiophene-2-carbonitrile via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.

General Experimental Protocol: Pinner Reaction for Amidine Synthesis

Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)

-

A solution of thiophene-2-carbonitrile in a suitable anhydrous alcohol (e.g., ethanol or methanol) is prepared in a flask equipped with a drying tube.

-

The solution is cooled in an ice bath.

-

Anhydrous hydrogen chloride (HCl) gas is bubbled through the cooled solution until saturation.

-

The reaction mixture is then sealed and allowed to stand at a low temperature (e.g., 0-4 °C) for an extended period (typically 12-24 hours).

-

The resulting precipitate, the ethyl or methyl thiophene-2-carboximidate hydrochloride (Pinner salt), is collected by filtration, washed with a cold, anhydrous solvent (e.g., diethyl ether), and dried under vacuum.

Step 2: Ammonolysis to the Amidine Hydrochloride

-

The dried Pinner salt is suspended in a solution of anhydrous alcohol (e.g., ethanol).

-

The suspension is cooled in an ice bath.

-

Ammonia gas is bubbled through the suspension until saturation.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure.

-

The resulting solid, this compound, is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Biological Activity and Research Applications

The primary research application of 2-amidinothiophene derivatives lies in their potent and often selective inhibition of serine proteases. This activity makes them attractive candidates for the development of drugs targeting diseases where these enzymes are dysregulated.

Inhibition of Serine Proteases

Serine proteases are characterized by a highly conserved catalytic triad featuring a serine residue at the active site. This serine plays a crucial role in the hydrolysis of peptide bonds. The amidine group of 2-amidinothiophene derivatives can form strong interactions with the aspartate residue in the S1 pocket of many serine proteases, leading to competitive inhibition.

Urokinase-type plasminogen activator (uPA) is a key enzyme in the plasminogen activation system, which is involved in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[1][2] Overexpression of uPA is strongly associated with cancer invasion and metastasis.[3] Thiophene-2-carboxamidine derivatives have been shown to be potent inhibitors of uPA.

Quantitative Data for Urokinase Inhibition by Thiophene-2-Carboxamidine Derivatives:

While specific data for the parent this compound is not available, studies on substituted benzo[b]thiophene-2-carboxamidines demonstrate the high potency of this class of compounds.

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| B428 | Human uPA | 0.32 | 0.53 | Competitive | [4] |

| B623 | Human uPA | 0.07 | 0.16 | Competitive | [4] |

Thrombin is a critical enzyme in the coagulation cascade, while trypsin is a key digestive enzyme. Both are important targets for drug discovery. While specific quantitative data for the inhibition of thrombin and trypsin by the parent this compound is scarce in the literature, the general structural motif of an amidine group suggests potential inhibitory activity.

Signaling Pathways

The inhibition of uPA by 2-amidinothiophene derivatives can modulate downstream signaling pathways involved in cancer progression.

The binding of uPA to its receptor (uPAR) on the cell surface initiates a proteolytic cascade that leads to the degradation of the ECM, a crucial step in cancer cell invasion and metastasis.[1][3]

References

- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 2. The urokinase plasminogen activator system in cancer: recent advances and implication for prognosis and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The urokinase plasminogen activator system in breast cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The A-Z Guide to Protein Modification with 2-Iminothiolane Hydrochloride (Traut's Reagent)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise chemical modification of proteins is a cornerstone of modern biotechnology and drug development. It enables the creation of protein conjugates with enhanced therapeutic properties, novel functionalities, and tailored characteristics for a myriad of research applications. One of the key strategies in protein modification is the targeting of primary amines, predominantly the ε-amino group of lysine residues, due to their surface accessibility and nucleophilicity. This guide provides an in-depth exploration of protein modification through the introduction of sulfhydryl groups via amidination, with a focus on the widely used reagent, 2-iminothiolane hydrochloride, also known as Traut's Reagent. While the specific compound "2-Amidinothiophene hydrochloride" is not prominently documented in scientific literature as a protein modification agent, the underlying principle of amidination it suggests is a well-established chemical transformation. 2-Iminothiolane serves as an exemplary reagent for this purpose, reacting with primary amines to form a stable amidine linkage while introducing a reactive thiol group. This technical document will detail the reaction chemistry, provide comprehensive experimental protocols, summarize key quantitative data, and present visual workflows to empower researchers in their protein modification endeavors.

Chemical Principles of Amidination with 2-Iminothiolane

2-Iminothiolane (2-IT), or Traut's Reagent, is a cyclic thioimidate that reacts readily with primary amines in aqueous solutions at physiological to slightly alkaline pH (typically 7-9).[1] The reaction involves the nucleophilic attack of the amine on the iminothiolane ring, leading to the opening of the ring and the formation of a 4-mercaptobutyramidine derivative. This modification effectively converts a primary amine into an amidine, which retains a positive charge at physiological pH, thus preserving the overall charge of the modified protein.[1] The key outcome of this reaction is the introduction of a free sulfhydryl (-SH) group, which can then be used for subsequent conjugation with other molecules, such as drugs, labels, or polymers.[1][2]

It is important to note that the initial thiol adduct formed can be unstable under certain conditions and may undergo intramolecular cyclization to form an N-substituted 2-iminothiolane with the loss of ammonia.[3] This side reaction is more prominent with amines of lower pKa and can be mitigated by performing the reaction at lower temperatures or by immediate capping of the newly introduced thiol group.[3][4]

Quantitative Data on Protein Thiolation

The efficiency of protein modification with 2-iminothiolane is dependent on several factors, including the molar excess of the reagent, protein concentration, pH, and reaction time. The following table summarizes typical quantitative data for the thiolation of Immunoglobulin G (IgG) as a model protein.

| Parameter | Value | Outcome | Reference |

| Molar Excess of 2-IT | 10-fold | 3-7 sulfhydryl groups per IgG | [1] |

| Molar Excess of 2-IT | 50-fold | Near-complete thiolation of available primary amines (~20 per IgG) | [1] |

| pH Range | 7-9 | Efficient reaction with primary amines | [1] |

| Reaction Time | 1 hour | Sufficient for significant thiolation at room temperature | [1] |

| Stability of Thiol Adduct (t1/2 at pH 8, 23°C) | 0.3 - 3 hours (low pKa amines) | Highlights the need for prompt subsequent steps | [3] |

| Stability of Thiol Adduct (t1/2 at pH 8, 23°C) | 3 - 44 hours (high pKa amines) | Greater stability for lysine modification | [3] |

Experimental Protocols

Protocol 1: General Thiolation of a Protein with 2-Iminothiolane

This protocol provides a general procedure for introducing sulfhydryl groups into a protein using 2-iminothiolane hydrochloride.

Materials:

-

Protein of interest

-

2-Iminothiolane hydrochloride (Traut's Reagent)

-

Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0[5]

-

Desalting columns

-

Ellman's Reagent (DTNB) for sulfhydryl quantification

Procedure:

-

Protein Preparation: Dissolve the protein to be modified in the Reaction Buffer to a final concentration of 1-10 mg/mL. The buffer should be free of primary amines.[6]

-

Reagent Preparation: Immediately before use, prepare a stock solution of 2-iminothiolane hydrochloride in the Reaction Buffer (e.g., 10 mM).

-

Thiolation Reaction: Add a 10- to 20-fold molar excess of the 2-iminothiolane solution to the protein solution.[1] Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[5]

-

Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer.[1]

-

Quantification of Sulfhydryl Groups: Determine the concentration of incorporated sulfhydryl groups using Ellman's Reagent according to standard protocols.

Protocol 2: Two-Step Antibody-Drug Conjugation via Lysine Modification

This protocol outlines a two-step process for creating an antibody-drug conjugate (ADC) by first introducing thiols onto the antibody via 2-iminothiolane and then conjugating a maleimide-activated drug.

Materials:

-

Monoclonal antibody (mAb)

-

2-Iminothiolane hydrochloride

-

Maleimide-activated drug

-

Buffer 1: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0[5]

-

Buffer 2: 10 mM phosphate, 140 mM NaCl, pH 6.5[5]

-

Tangential Flow Filtration (TFF) system with a 10 kDa cutoff cassette[5]

Procedure: Step 1: Antibody Thiolation

-

Dilute the mAb solution to >5 mg/mL in Buffer 1.[5]

-

Add a 10-fold molar excess of 2-iminothiolane and stir at room temperature for 1 hour.[5]

-

Purify the thiolated antibody using a TFF system with Buffer 2 to remove excess reagent.[5]

-

Determine the degree of thiolation using Ellman's Reagent.

Step 2: Conjugation with Maleimide-Activated Drug

-

Adjust the concentration of the thiolated mAb to 2.5 mg/mL in Buffer 2.[5]

-

Add a molar excess of the maleimide-activated drug to the thiolated antibody solution. The exact molar ratio should be optimized based on the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the resulting ADC using size-exclusion chromatography or other appropriate chromatographic techniques to remove unconjugated drug and antibody.

Analytical Characterization of Modified Proteins

The successful modification of proteins with 2-iminothiolane and subsequent conjugation must be confirmed using appropriate analytical techniques.

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | To determine the mass shift corresponding to the number of incorporated sulfhydryl groups or conjugated molecules.[7][8] |

| Tandem Mass Spectrometry (MS/MS) | To identify the specific lysine residues that have been modified.[7] |

| UV-Vis Spectroscopy | To quantify the concentration of incorporated sulfhydryl groups (using Ellman's Reagent) or the conjugated molecule if it has a chromophore. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the modified protein and separate different conjugated species (e.g., different DARs).[8] |

| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | To visualize the increase in molecular weight upon modification and conjugation. |

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical reaction and experimental workflows.

Conclusion

Protein modification through amidination of lysine residues is a powerful and versatile strategy for creating novel bioconjugates. While the specific reagent "this compound" remains elusive in the context of protein chemistry, the principles of amidine formation are well-established with reagents like 2-iminothiolane (Traut's Reagent). This guide has provided a comprehensive overview of the chemical basis, quantitative aspects, detailed experimental protocols, and analytical considerations for this important bioconjugation technique. By leveraging the information and workflows presented, researchers can confidently design and execute protein modification experiments to advance their scientific and therapeutic objectives.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Proteomics Analysis of α-Amidated Peptides - Creative Proteomics [creative-proteomics.com]

- 8. Proteomics Analysis of Amidation - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Safety and Handling of 2-Amidinothiophene Hydrochloride

Disclaimer: Information on the specific compound 2-Amidinothiophene hydrochloride is limited. This guide has been compiled using data from structurally similar compounds, including thiophene derivatives and amidine hydrochlorides. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals.

This technical guide provides a comprehensive overview of the safety, handling, and potential experimental protocols related to this compound, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties (Inferred)

| Property | Inferred Value/Information | Source Analogy |

| Appearance | Off-white to beige solid | 2-Aminoacetophenone hydrochloride[1] |

| Melting Point | >150 °C (decomposition may occur) | Methyl 3-aminothiophene-2-carboxylate: 66-67 °C[2], 2-Aminoacetophenone hydrochloride: 194 °C (dec.)[3] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | General solubility of hydrochloride salts. |

| Stability | Stable under normal laboratory conditions. May be sensitive to moisture and strong bases. Amidine hydrochlorides are generally stable but can hydrolyze under certain pH conditions.[4] | General stability of amidine hydrochlorides and thiophene derivatives.[5] |

| Hygroscopicity | Likely hygroscopic. | 2-Aminoethanethiol hydrochloride |

Safety and Handling

Due to the lack of specific toxicological data for this compound, a cautious approach based on the known hazards of thiophene and amidine functional groups is essential. Thiophene-containing compounds can be irritating and may have toxic effects on the liver and nervous system.[6][7][8] Amidine hydrochlorides can be irritants to the skin, eyes, and respiratory tract.[9][10][11]

Hazard Identification (Inferred)

| Hazard | Description |

| Acute Oral Toxicity | May be harmful if swallowed. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

| Chronic Exposure | Potential for liver and nervous system effects with prolonged or repeated exposure, based on thiophene toxicology.[7][12] |

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:[2][13][14]

-

Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Skin Protection: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently.[13]

-

Respiratory Protection: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood. If handling large quantities or if dust formation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

-

Footwear: Closed-toe shoes are mandatory in the laboratory.

Handling and Storage

-

Handling: Avoid creating dust. Use in a well-ventilated area, preferably a fume hood.[10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Metal containers used for transfer should be grounded and bonded.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Protect from moisture. Store away from strong oxidizing agents, strong acids, and strong bases.[5]

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11] For fires involving sulfur-containing compounds, a water fog is recommended to cool the material and prevent the spread of burning material.

-

Specific Hazards: Combustion may produce toxic and irritating fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release and Disposal

-

Accidental Release: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of a 2-aminothiophene precursor, followed by the conversion of the amino group to an amidine.

Synthesis of 2-Aminothiophene Precursor via Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of substituted 2-aminothiophenes.

Reaction: Condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

Example Protocol:

-

To a solution of a suitable ketone (1.0 eq) and an α-cyanoester (e.g., ethyl cyanoacetate) (1.0 eq) in a suitable solvent (e.g., ethanol), add elemental sulfur (1.1 eq).

-

Add a basic catalyst (e.g., morpholine or triethylamine) (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice and water to precipitate the product.

-

Filter the solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminothiophene derivative.

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene precursor.

Conversion of 2-Aminothiophene to this compound

The Pinner reaction is a classic method for converting nitriles to amidines, but a more direct approach from an amine involves reaction with a nitrile or an imidate.

Reaction: Nucleophilic addition of the 2-aminothiophene to an activated species, followed by salt formation.

Example Protocol (from an amine and a nitrile):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the 2-aminothiophene precursor (1.0 eq) in an anhydrous aprotic solvent (e.g., THF).

-

Add a strong base (e.g., n-butyllithium) (1.1 eq) dropwise at a low temperature (e.g., -78 °C) to deprotonate the amine.

-

To this solution, add a suitable nitrile (e.g., acetonitrile) (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amidine by column chromatography.

-

To form the hydrochloride salt, dissolve the purified amidine in a suitable anhydrous solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent.

-

Filter the resulting precipitate, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Potential Biological Activity and Screening

While the specific biological activity of this compound is not documented, both thiophene and amidine moieties are present in numerous biologically active compounds. Thiophene derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[6] Amidines are known to interact with various biological targets, including enzymes and nucleic acids, and have been investigated for antimicrobial and antiparasitic applications.[3]

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like this compound.

Caption: A conceptual workflow for the biological evaluation of a novel chemical entity.

This guide provides a starting point for the safe handling and investigation of this compound. Researchers should always consult multiple sources and perform a thorough risk assessment before commencing any experimental work.

References

- 1. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]

- 2. synarchive.com [synarchive.com]

- 3. Synthesis of N-substituted aryl amidines by strong base activation of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Amidine synthesis [organic-chemistry.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 12. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis [mdpi.com]

- 13. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Amidine synthesis by imidoylation [organic-chemistry.org]

An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties